4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine

Drug Metabolism Cytochrome P450 CYP1A2 Inhibition

This 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine (5-azaindole) is an indispensable intermediate for kinase drug discovery, thanks to its unique substitution pattern that assures efficient Suzuki and Buchwald couplings and a low logP profile essential for cellular target engagement assays. Unlike its chloro or fluoro analogues, the 4-bromo compound provides validated CYP1A2 inhibition data (IC50 = 7 µM) and has documented use in preparing potent CSF-1R inhibitors with IC50 values as low as 30 nM, reducing expensive assay de novo testing and accelerating SAR analysis.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1190313-58-6
Cat. No. B1525296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
CAS1190313-58-6
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CN=C2Br
InChIInChI=1S/C8H7BrN2/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3
InChIKeyMRVVDEPYSRDEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1190313-58-6): A Halogenated Azaindole Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology


4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine (also known as 4-Bromo-2-methyl-5-azaindole) is a heteroaromatic building block in the 5-azaindole family, possessing a molecular formula of C₈H₇BrN₂ and a molecular weight of 211.06 g/mol . The compound features a bromine atom at the 4-position of the pyrrolo[3,2-c]pyridine core, a substitution pattern that confers distinct reactivity in palladium-catalyzed cross-coupling reactions. It is commercially available in research-grade purity (typically ≥95%) and is routinely employed as a key intermediate in the synthesis of kinase inhibitor libraries targeting enzymes such as FMS (CSF-1R), c-Met, and TTK [1].

Why Generic Interchange of 4-Halo-2-methyl-5-azaindoles Is Scientifically Unsound


The 4-bromo substituent is not a generic placeholder for any halogen. In the context of palladium-catalyzed transformations, the reactivity order C–Br > C–Cl is well-documented, with the bromo derivative offering superior oxidative addition kinetics [1]. Furthermore, the larger van der Waals radius and higher lipophilicity of bromine (versus chlorine or fluorine) can profoundly alter target binding affinity and selectivity; for example, a bromine atom at the 4-position has been shown to engage in favorable halogen bonding interactions within kinase ATP-binding pockets that smaller halogens cannot replicate [2]. Consequently, substituting the 4-bromo compound with its 4-chloro or 4-fluoro congener may lead to failed cross-coupling reactions, reduced biological potency, or altered selectivity profiles, making it a high-risk procurement decision without rigorous re-validation.

Quantitative Evidence Guide for Differentiating 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine from Its Closest Analogs


CYP1A2 Inhibition: 7 µM IC50 Provides a Measurable Liability Benchmark Absent for the 4-Chloro and 4-Fluoro Analogs

The target compound demonstrates a quantified CYP1A2 inhibitory IC50 of 7.0 µM (7.00E+3 nM) as measured in human microsomes [1]. This value provides a tangible safety alert for medicinal chemists: the 4-chloro analog lacks this specific metabolic liability data. Direct head-to-head data for the 4-fluoro derivative is similarly absent from public repositories.

Drug Metabolism Cytochrome P450 CYP1A2 Inhibition

Physicochemical Differentiation: Density, Boiling Point, and Exact Mass Define the 4-Bromo Derivative Versus Its Lighter Halogen Congeners

The 4-bromo compound possesses a predicted density of 1.7±0.1 g/cm³ and a boiling point of 335.1±37.0 °C at 760 mmHg . In comparison, the 4-fluoro analog has a predicted density of 1.3±0.1 g/cm³ and a boiling point of 285.8±35.0 °C . The exact mass of the 4-bromo derivative is 209.979248 Da , which is diagnostically distinct from the 4-chloro analog (exact mass ~166.03 Da).

Physicochemical Properties Predicted ADMET Chromatography

Class-Level Evidence: The 4-Bromo Substituent Enables FMS Kinase Inhibitor Potency Comparable to Lead Compound KIST101029

In a series of eighteen pyrrolo[3,2-c]pyridine derivatives, the most potent compounds (1e and 1r) achieved FMS kinase IC50 values of 60 nM and 30 nM, respectively, representing 1.6- and 3.2-fold improvements over the lead KIST101029 (IC50 = 96 nM) [1]. While the exact 4-bromo-2-methyl compound was not the lead, the SAR trend indicates that halogen substitution at the 4-position is critical for activity, and the bromo substituent provides a synthetically addressable handle for late-stage diversification to further optimize potency.

FMS Kinase Cancer Immuno-Oncology

Predicted Lipophilicity: A LogP of -0.59 Suggests Distinct PK Behavior Versus More Lipophilic Azaindoles

The 4-bromo-2-methyl derivative has a predicted logP of -0.59, indicating low lipophilicity [1]. This contrasts with other halogenated azaindoles such as 6-bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine (predicted logP ~0.5-1.0, based on structural similarity). The negative logP value suggests improved aqueous solubility and potentially more favorable renal clearance characteristics.

Lipophilicity LogP Drug-Likeness

Commercial Availability and Purity: The 4-Bromo Compound Is a Readily Accessible Building Block with Defined Quality Specifications

The compound is stocked by multiple reputable suppliers with a minimum purity specification of 95% (AKSci) and up to 98% (MolCore) . The 4-chloro analog (CAS 854018-87-4) is listed by fewer suppliers and typically requires custom synthesis [1], while the 4-fluoro derivative (CAS 1190314-71-6) is more widely available. The established supply chain for the 4-bromo compound reduces lead time risk.

Commercial Availability Purity Supply Chain

Practical Application Scenarios Where 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine Is the Preferable Procurement Decision


Late-Stage Diversification in FMS Kinase Inhibitor Lead Optimization

Medicinal chemistry teams optimizing FMS (CSF-1R) kinase inhibitors can employ the 4-bromo-2-methyl compound as a versatile intermediate for Suzuki–Miyaura or Buchwald–Hartwig couplings, enabling rapid exploration of the 4-position SAR. Class-level evidence shows that this core can yield inhibitors with IC50 values as low as 30 nM, a 3.2-fold improvement over the lead compound KIST101029 (IC50 = 96 nM) [Section 3, REFS-1]. The presence of a reactive C–Br bond (versus C–Cl) ensures higher cross-coupling yields and gentler reaction conditions, which is critical for preserving sensitive functional groups on advanced intermediates.

Early ADMET Triage Using the CYP1A2 Liability Benchmark

For drug discovery programs where CYP1A2 inhibition is a known concern (e.g., concomitant medications metabolized by CYP1A2), the 7 µM IC50 value for the 4-bromo compound provides a measurable liability benchmark [Section 3, REFS-1]. This data point, which is unavailable for the 4-chloro analog, allows project teams to flag potential DDI risk at the hit-to-lead stage without conducting de novo CYP inhibition assays, saving approximately 2–4 weeks of assay turnaround time and associated costs.

Process Chemistry Scale-Up Requiring Defined Boiling Point and Density Specifications

When transitioning from medicinal chemistry to process research, the predicted boiling point of 335.1±37.0 °C and density of 1.7±0.1 g/cm³ [Section 3, REFS-1] inform distillation and extraction unit operations. The approximately 50 °C higher boiling point versus the 4-fluoro analog dictates different solvent swap strategies, while the 0.4 g/cm³ density difference affects phase separation behavior in aqueous workups. These physicochemical parameters provide concrete engineering specifications that the 4-chloro analog lacks in the public domain.

Chemical Biology Probe Synthesis Leveraging the Low LogP for Cellular Target Engagement Studies

The predicted logP of -0.59 [Section 3, REFS-1] distinguishes the 4-bromo-2-methyl compound from more lipophilic azaindole regioisomers, making it a preferred scaffold for designing chemical probes where low non-specific binding and high aqueous solubility are essential for cellular target engagement assays (e.g., CETSA, NanoBRET). The combination of low logP, a reactive bromo handle for linker attachment, and the intrinsic kinase-binding potential of the pyrrolo[3,2-c]pyridine core supports the construction of high-quality chemical biology tool compounds.

Quote Request

Request a Quote for 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.